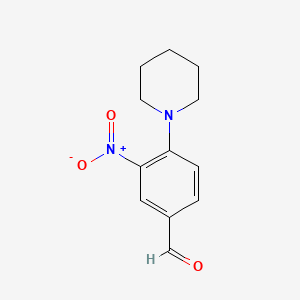

3-Nitro-4-(piperidin-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-9-10-4-5-11(12(8-10)14(16)17)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNMEAFYZHALEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371817 | |

| Record name | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39911-29-0 | |

| Record name | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 3-Nitro-4-(piperidin-1-yl)benzaldehyde

CAS Number: 39911-29-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(piperidin-1-yl)benzaldehyde is a synthetic organic compound with the CAS number 39911-29-0.[1] It is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry. Its structure, featuring a nitro group ortho to a piperidine substituent on a benzaldehyde core, makes it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its significant role as a precursor in the development of dihydrofolate reductase (DHFR) inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point range of 48-50 °C. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39911-29-0 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Melting Point | 48-50 °C |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. Below are the key spectral data with assignments.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2830-2695 | Medium | Aldehyde C-H | Stretch |

| ~1740-1720 | Strong | Aldehyde C=O | Stretch |

| ~1550-1475 | Strong | Nitro N-O | Asymmetric Stretch |

| ~1360-1290 | Strong | Nitro N-O | Symmetric Stretch |

| ~1335-1250 | Strong | Aromatic Amine C-N | Stretch |

Note: The IR data is predicted based on characteristic absorption peaks of the functional groups present.[2][3][4]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Interpretation |

| 234 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available in search results |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 4-(piperidin-1-yl)benzaldehyde.

Materials:

-

4-(piperidin-1-yl)benzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

tert-Butyl methyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Petroleum ether

Procedure:

-

In a three-neck flask equipped with a thermometer and an addition funnel, cool a solution of concentrated sulfuric acid.

-

Slowly add fuming nitric acid to the sulfuric acid while maintaining a low temperature (not exceeding 10 °C) in an ice bath to create the nitrating mixture.[5]

-

Dissolve 4-(piperidin-1-yl)benzaldehyde in a suitable solvent and add it dropwise to the nitrating mixture, ensuring the temperature is kept constant at around 15 °C.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[5]

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.[5]

-

Filter the yellow precipitate and wash it with cold water.[5]

-

Dissolve the crude product in tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution.[5]

-

Dry the organic phase with sodium sulfate, filter, and evaporate the solvent under reduced pressure.[5]

-

Recrystallize the residue from a mixture of toluene and petroleum ether to obtain pure this compound.[5]

Synthesis of Thiosemicarbazone-based DHFR Inhibitors

This compound serves as a key starting material for the synthesis of thiosemicarbazone derivatives, which have shown potential as DHFR inhibitors.

Materials:

-

This compound

-

Substituted thiosemicarbazide

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired substituted thiosemicarbazide to the solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the thiosemicarbazone product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Role in Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell growth. Inhibition of DHFR disrupts this pathway, leading to cell death, making it an important target for antimicrobial and anticancer therapies.

Thiosemicarbazones synthesized from this compound have been investigated as potent inhibitors of DHFR.[6][7][8] The piperidine moiety and the thiosemicarbazone scaffold of these molecules can interact with the active site of the DHFR enzyme, preventing the binding of its natural substrate, DHF.

DHFR Inhibition Pathway

References

- 1. scbt.com [scbt.com]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. search.library.uvic.ca [search.library.uvic.ca]

- 7. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Molecular Structure of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure, synthesis, and physicochemical properties of 3-Nitro-4-(piperidin-1-yl)benzaldehyde. A versatile chemical intermediate, this compound is of significant interest in medicinal chemistry and organic synthesis. This document details its structural characterization through various spectroscopic methods, outlines experimental protocols for its synthesis and analysis, and discusses its application as a key building block for novel therapeutic agents. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound, identified by CAS number 39911-29-0, is a substituted benzaldehyde derivative featuring both a nitro group and a piperidinyl substituent on the aromatic ring.[1] This unique combination of an electron-withdrawing group (nitro) and an electron-donating group (piperidine) imparts specific chemical reactivity and makes it a valuable precursor in the synthesis of more complex molecules.[1] Its primary utility is found in the field of medicinal chemistry, where it serves as a foundational scaffold for developing novel compounds, including potent inhibitors of enzymes like dihydrofolate reductase (DHFR), a critical target in cancer and infectious disease therapy.[1] This guide aims to be a central resource for scientists working with this compound.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a benzene ring substituted with an aldehyde group at position 1, a piperidin-1-yl group at position 4, and a nitro group at position 3. The compound is typically a yellow solid and is known to be air-sensitive, necessitating storage under inert conditions.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-nitro-4-piperidin-1-ylbenzaldehyde | [2] |

| CAS Number | 39911-29-0 | [1][3][4] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2][3][4] |

| Molecular Weight | 234.25 g/mol | [1][2][3][4] |

| Exact Mass | 234.10044231 Da | [2][3] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 48-54 °C | [1][3][5] |

| Boiling Point | 408.6 ± 40.0 °C (Predicted) | [3] |

| Density | 1.264 ± 0.06 g/cm³ | [3] |

| InChI Key | BNNMEAFYZHALEC-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

The most common and well-established method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 4-(piperidin-1-yl)benzaldehyde.[1]

Reaction Mechanism

The synthesis relies on the directing effects of the substituents on the benzene ring. The piperidin-1-yl group is a strongly activating, ortho-, para-director due to the lone pair on the nitrogen atom. Conversely, the aldehyde group is a deactivating, meta-director. The nitration is therefore directed to the position that is ortho to the activating piperidinyl group and meta to the deactivating aldehyde group, which is the 3-position.[1] Precise control of reaction conditions, such as temperature and the ratio of nitrating agents, is crucial to maximize the yield of the desired 3-nitro isomer.[1]

Figure 1: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Materials:

-

4-(piperidin-1-yl)benzaldehyde

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(piperidin-1-yl)benzaldehyde in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add a pre-cooled nitrating mixture (a stoichiometric amount of concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution while stirring vigorously. The temperature must be carefully maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.

-

Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

-

Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.[1]

Spectroscopic Characterization

Structural verification of this compound is achieved through a combination of spectroscopic techniques.

Table 2: Summary of Characteristic Spectroscopic Data

| Technique | Functional Group / Proton | Characteristic Signal / Frequency | Reference |

| ¹H NMR | Aldehyde (-CHO) | ~ δ 9.7 ppm (singlet) | [1] |

| Aromatic (Ar-H) | ~ δ 7.0 - 8.5 ppm (multiplets) | [1] | |

| Piperidine (-CH₂-N-Ar) | Upfield region (distinct signals) | ||

| Piperidine (-CH₂-) | Upfield region (distinct signals) | [1] | |

| ¹³C NMR | Carbonyl (C=O) | Highly deshielded, downfield | [1] |

| Aromatic (C-NO₂) | Influenced by electron-withdrawing group | [1] | |

| Aromatic (C-N) | Influenced by electron-donating group | [1] | |

| Piperidine (-CH₂-) | Aliphatic region | [1] | |

| IR Spectroscopy | Aldehyde (C=O stretch) | ~ 1680-1700 cm⁻¹ | [1][6] |

| Nitro (N-O asymmetric stretch) | ~ 1550-1475 cm⁻¹ | [1][6] | |

| Nitro (N-O symmetric stretch) | ~ 1365-1290 cm⁻¹ | [1][6] | |

| Aromatic C-N stretch | ~ 1260-1330 cm⁻¹ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR are crucial for confirming the molecular structure.[1]

-

¹H NMR: The spectrum is characterized by a highly deshielded singlet for the aldehyde proton around δ 9.7 ppm.[1] The aromatic region will show signals for the three protons on the benzene ring, with their chemical shifts influenced by the opposing electronic effects of the nitro and piperidinyl groups. The protons of the piperidine ring appear in the upfield aliphatic region.[1]

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded signal. The aromatic carbons show distinct shifts based on their proximity to the electron-withdrawing nitro group and the electron-donating piperidinyl group. The methylene carbons of the piperidine ring are observed in the typical aliphatic range.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups.[1] The strong absorption band for the aldehyde carbonyl (C=O) stretch is prominent. Two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are also key identifiers. The C-N stretching vibration of the piperidinyl group attached to the aromatic ring is also observable.[1]

Experimental Protocols: Characterization

General Procedure for NMR Analysis:

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis of chemical shifts (δ) and coupling constants (J).

General Procedure for FTIR Analysis:

-

Record the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal and apply pressure.

-

Scan the sample over the range of 4000-400 cm⁻¹ and analyze the resulting spectrum for characteristic absorption bands corresponding to the compound's functional groups.

Applications in Drug Development

This compound is a valuable intermediate, primarily in the synthesis of biologically active molecules. Its aldehyde functional group is readily converted into other functionalities, such as imines or hydrazones. A notable application is in the synthesis of 4-piperidine-based thiosemicarbazones, which have been investigated as potent inhibitors of dihydrofolate reductase (DHFR).[1]

Figure 2: Logical relationship showing the role of the title compound as a precursor in synthesizing DHFR inhibitors.

The piperidine nucleus is known to interact effectively with enzyme active sites, and its combination with the thiosemicarbazone moiety can lead to compounds with significant therapeutic potential.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P317.[2]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is air-sensitive and should be stored under an inert atmosphere.[1]

Conclusion

This compound is a well-characterized organic compound with significant utility as a synthetic intermediate in medicinal chemistry and drug discovery. Its molecular structure, defined by the strategic placement of aldehyde, nitro, and piperidinyl groups, allows for versatile chemical transformations. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and a summary of the spectroscopic data essential for its identification and characterization. For researchers in drug development, this compound represents a key starting material for the synthesis of novel therapeutic agents with promising biological activities.

References

An In-depth Technical Guide on the Physical Properties of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(piperidin-1-yl)benzaldehyde, with the chemical formula C12H14N2O3, is a benzaldehyde derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, incorporating both a nitro group and a piperidinyl substituent, makes it a valuable intermediate, particularly as a precursor for the development of novel therapeutic agents.[1] Notably, it serves as a key building block in the synthesis of 4-piperidine-based thiosemicarbazones, which have been identified as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme, a critical target in cancer and infectious disease therapy.[1] This document provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

The compound is typically characterized as a yellow solid.[1] It is noted to be air-sensitive and should be stored under inert conditions to maintain its stability.[1]

Data Presentation: Summary of Physical Properties

| Property | Value | Source |

| Molecular Formula | C12H14N2O3 | [1][2][3] |

| Molecular Weight | 234.25 g/mol | [1][2][3] |

| Exact Mass | 234.10044231 Da | [2][4] |

| Appearance | Yellow solid form | [1] |

| Melting Point | 48-54 °C | [1][4] |

| Boiling Point (Predicted) | 408.6 ± 40.0 °C | [4] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 1.44 ± 0.40 | [4] |

| CAS Number | 39911-29-0 | [1][2][3] |

Experimental Protocols

Synthesis of this compound

A common and well-established method for the synthesis of this compound is through the direct nitration of 4-(piperidin-1-yl)benzaldehyde.[1] This process is an electrophilic aromatic substitution reaction that requires careful control of conditions to ensure selective nitration at the desired position.[1]

Methodology:

-

Preparation of Nitrating Mixture: A nitrating mixture is prepared using concentrated nitric acid and sulfuric acid.[1]

-

Reaction: 4-(piperidin-1-yl)benzaldehyde is added to the nitrating mixture. The piperidin-1-yl group acts as a strongly activating ortho-, para-director, while the aldehyde group is a meta-director. Consequently, the nitration is directed to the 3-position, which is ortho to the piperidin-1-yl group and meta to the aldehyde group.[1]

-

Condition Optimization: It is crucial to optimize reaction conditions, such as temperature and reaction time, to maximize the yield of the 3-nitro isomer and minimize the formation of unwanted byproducts.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural verification of this compound.[1]

¹H NMR Spectroscopy (Predicted): [1]

-

Aldehyde Proton: A singlet is expected in the downfield region, around δ 9.7 ppm, due to the strong deshielding effect of the carbonyl group.[1]

-

Aromatic Protons: Signals corresponding to the three protons on the benzene ring would be observed. The proton at the 5-position, situated between the nitro and aldehyde groups, is expected to be the most deshielded.[1]

-

Piperidine Protons: These protons would appear in the upfield region, with distinct signals for the axial and equatorial protons adjacent to the nitrogen and the other methylene groups.[1]

¹³C NMR Spectroscopy (Predicted): [1]

-

Carbonyl Carbon: This carbon from the aldehyde group would be highly deshielded and appear significantly downfield.[1]

-

Aromatic Carbons: The chemical shifts of these carbons are influenced by the electron-withdrawing nitro group and the electron-donating piperidinyl group.[1]

-

Piperidine Carbons: The methylene carbons of the piperidine ring would show characteristic signals in the aliphatic region.[1]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for its application in drug discovery.

Caption: Synthetic pathway for this compound.

Caption: Conceptual application in drug discovery.

References

Solubility of 3-Nitro-4-(piperidin-1-yl)benzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(piperidin-1-yl)benzaldehyde is a synthetic aromatic compound with the chemical formula C₁₂H₁₄N₂O₃. It is characterized by a benzaldehyde core substituted with a nitro group at the meta position and a piperidinyl group at the para position relative to the aldehyde. This compound serves as a valuable intermediate in organic synthesis.[1] Notably, it is a key precursor in the development of novel therapeutic agents, including 4-piperidine-based thiosemicarbazones, which have shown potential as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme.[1] DHFR is a critical target in the therapeutic areas of cancer and infectious diseases.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2][3][4] |

| Molecular Weight | 234.25 g/mol | [1][2][3][4] |

| CAS Number | 39911-29-0 | [1][3][4] |

| Appearance | Yellow solid | [1] |

| Melting Point | 48-54 °C | [1][3] |

| Boiling Point (Predicted) | 408.6 ± 40.0 °C | [3] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [3] |

Solubility Data

Extensive searches for quantitative solubility data for this compound in various organic and inorganic solvents did not yield specific experimental values. While information on related compounds like 3-nitrobenzaldehyde and 4-nitrobenzaldehyde is available, indicating their solubility in common organic solvents increases with temperature, no such detailed studies were found for the title compound.[5][6][7] The presence of both a polar nitro group and a non-polar piperidinyl group suggests a complex solubility profile that would be influenced by solvent polarity, temperature, and hydrogen bonding capabilities.

Experimental Protocols

Detailed experimental protocols for the determination of the solubility of this compound are not available in the public domain. However, a general methodology for determining the solubility of similar aromatic aldehydes, such as 3-nitrobenzaldehyde, involves the isothermal dissolution equilibrium method followed by analysis using high-performance liquid chromatography (HPLC).[5]

A generalized workflow for such an experiment is outlined below.

Caption: A generalized experimental workflow for determining compound solubility.

Synthesis and Reactivity

This compound is typically synthesized via the nitration of 4-(piperidin-1-yl)benzaldehyde.[1] This electrophilic aromatic substitution is directed to the 3-position due to the ortho, para-directing effect of the activating piperidin-1-yl group and the meta-directing effect of the benzaldehyde group.[1] The reaction is commonly carried out using a mixture of concentrated nitric and sulfuric acids, with careful temperature control to ensure selectivity.[1] Purification of the product is generally achieved through recrystallization or column chromatography.[1]

The logical relationship for the synthesis is depicted in the following diagram.

Caption: Synthetic route to this compound.

Conclusion

While this compound is a compound of significant interest in medicinal chemistry, there is a notable lack of publicly available quantitative solubility data. The information presented here summarizes its known physicochemical properties and synthetic route. Further experimental studies are required to systematically determine its solubility in a range of solvents, which would be invaluable for its application in drug discovery and process chemistry.

References

- 1. This compound|CAS 39911-29-0 [benchchem.com]

- 2. This compound | C12H14N2O3 | CID 2737076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Spectral Analysis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Nitro-4-(piperidin-1-yl)benzaldehyde (CAS No: 39911-29-0).[1][2] This compound, with a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of approximately 234.25 g/mol , is a key intermediate in organic synthesis and drug discovery.[1][2] It is recognized for its role as a building block for potent enzyme inhibitors, making its structural verification paramount.[1]

This document details the expected spectral characteristics based on its structure, provides generalized experimental protocols for acquiring this data, and presents logical workflows for these analytical processes.

Data Presentation: Predicted Spectral Data

While a complete set of experimentally verified spectral data is not publicly available in the searched literature, the following tables summarize the predicted and expected values based on the compound's structure and data from analogous molecules like 3-nitrobenzaldehyde.[3] These tables serve as a reference for researchers seeking to verify the synthesis and purity of this compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.8 - 10.1 | Singlet (s) | 1H | Aldehyde (-CHO) | Expected to be significantly downfield due to the strong deshielding effect of the carbonyl group.[3] |

| ~8.1 - 8.4 | Doublet (d) | 1H | Aromatic H-2 | Ortho to the aldehyde and meta to the nitro group. |

| ~7.8 - 8.0 | Doublet of Doublets (dd) | 1H | Aromatic H-6 | Ortho to the donating piperidinyl group and meta to the aldehyde. |

| ~7.1 - 7.3 | Doublet (d) | 1H | Aromatic H-5 | Ortho to both the nitro and piperidinyl groups. |

| ~3.2 - 3.5 | Triplet (t) or Multiplet (m) | 4H | Piperidine (-CH₂-N-Ar) | Protons on carbons adjacent to the nitrogen atom. |

| ~1.6 - 1.9 | Multiplet (m) | 6H | Piperidine (-CH₂-) | Remaining methylene protons of the piperidine ring. |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ ppm) | Assignment | Notes |

| ~189 - 193 | Aldehyde (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield.[3] |

| ~155 - 160 | Aromatic (C-N) | Carbon atom directly attached to the electron-donating piperidinyl group. |

| ~148 - 152 | Aromatic (C-NO₂) | Carbon atom directly attached to the electron-withdrawing nitro group. |

| ~135 - 140 | Aromatic (C-CHO) | Quaternary carbon attached to the aldehyde group. |

| ~130 - 134 | Aromatic (CH) | Aromatic methine carbons. |

| ~120 - 128 | Aromatic (CH) | Aromatic methine carbons. |

| ~115 - 120 | Aromatic (CH) | Aromatic methine carbons. |

| ~50 - 55 | Piperidine (-CH₂-N) | Carbon atoms adjacent to the nitrogen. |

| ~24 - 27 | Piperidine (-CH₂-) | Remaining methylene carbons of the piperidine ring. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2930 - 2850 | Medium | C-H Stretch (Aliphatic - Piperidine) |

| ~2820, ~2720 | Medium | C-H Stretch (Aldehyde) |

| ~1690 - 1710 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1580 - 1600 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1510 - 1550 | Strong | N-O Asymmetric Stretch (Nitro Group) |

| ~1340 - 1370 | Strong | N-O Symmetric Stretch (Nitro Group) |

| ~1260 - 1330 | Medium | C-N Stretch (Aryl-Amine)[1] |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

| m/z Value | Assignment | Notes |

| ~234.10 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion corresponding to the exact mass of C₁₂H₁₄N₂O₃.[4] |

| ~233 | [M-H]⁺ | Loss of the aldehydic proton. |

| ~205 | [M-CHO]⁺ | Loss of the formyl group. |

| ~188 | [M-NO₂]⁺ | Loss of the nitro group. |

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectral data. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not provided by the solvent manufacturer.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

2.2 Infrared (IR) Spectroscopy

This protocol describes the KBr (potassium bromide) pressed pellet method for solid samples.

-

Sample Preparation:

-

Place approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade KBr powder into an agate mortar.[5]

-

Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the powder into a pellet-forming die.

-

Place the die into a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent pellet.[5]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), suitable for non-volatile organic compounds.

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform serial dilutions to obtain a final concentration in the low µg/mL to ng/mL range.

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

Data Acquisition:

-

Liquid Chromatography (LC): Inject a small volume (1-10 µL) of the sample onto a C18 reverse-phase column. Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry (MS): The eluent from the LC is directed into the mass spectrometer source.

-

Use Electrospray Ionization (ESI) in positive ion mode.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the logical workflows for the described experimental techniques.

References

1H NMR spectrum of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound, a key intermediate in medicinal chemistry and drug development.[1] With a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol , this compound's structure presents a unique combination of substituents on a benzaldehyde core, leading to a distinctive and informative 1H NMR spectrum.[2][3] This document serves as a technical resource for researchers, offering a detailed interpretation of the predicted spectrum, a robust experimental protocol for its acquisition, and an explanation of the underlying chemical principles.

Molecular Structure and Predicted Proton Environments

The structural integrity of a synthesized compound is primarily verified through spectroscopic methods, with NMR being the cornerstone for elucidation in solution.[1] The structure of this compound features three distinct regions for 1H NMR analysis: the aldehydic region, the aromatic region, and the aliphatic (piperidinyl) region. The interplay between the electron-withdrawing aldehyde (-CHO) and nitro (-NO₂) groups, and the electron-donating piperidinyl group, governs the precise chemical shifts of the aromatic protons.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontsize=10];

}

Figure 1: Structure of this compound with proton labels.

Detailed 1H NMR Spectral Interpretation (Predicted)

Aldehydic Proton (H-CHO)

-

Predicted Chemical Shift (δ): 9.8 - 9.9 ppm

-

Integration: 1H

-

Multiplicity: Singlet (s)

Causality: The aldehyde proton is the most deshielded proton in the molecule. This is due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl (C=O) group.[4] For comparison, the aldehyde proton in benzaldehyde appears around δ 10.0 ppm, while in 3-nitrobenzaldehyde it is further downfield at δ 10.13 ppm due to the combined deshielding of the nitro and carbonyl groups.[4][5] However, the potent electron-donating piperidinyl group at the para position increases electron density throughout the ring system, which provides a slight shielding effect relative to 3-nitrobenzaldehyde, shifting the peak slightly upfield to the predicted 9.8-9.9 ppm range.

Aromatic Protons (H-2, H-5, H-6)

The aromatic region will display signals for three distinct protons, with chemical shifts dictated by their position relative to the three substituents.

-

Proton H-2 (ortho to -CHO, meta to -NO₂):

-

Predicted Chemical Shift (δ): 8.0 - 8.1 ppm

-

Integration: 1H

-

Multiplicity: Doublet (d)

-

Coupling Constant (J): ~2.0 Hz (meta coupling to H-6) Causality: This proton is ortho to the strongly electron-withdrawing aldehyde group, placing it significantly downfield. It experiences a weak meta-coupling (⁴J) to H-6, resulting in a sharp doublet.

-

-

Proton H-6 (ortho to -CHO, meta to piperidinyl):

-

Predicted Chemical Shift (δ): 7.8 - 7.9 ppm

-

Integration: 1H

-

Multiplicity: Doublet of doublets (dd)

-

Coupling Constants (J): ~8.5-9.0 Hz (ortho coupling to H-5) and ~2.0 Hz (meta coupling to H-2) Causality: H-6 is ortho to the aldehyde group but also meta to the electron-donating piperidinyl group, resulting in a slightly less deshielded position compared to H-2. It exhibits a large ortho-coupling (³J) to H-5 and a smaller meta-coupling to H-2.

-

-

Proton H-5 (ortho to piperidinyl, meta to -CHO):

-

Predicted Chemical Shift (δ): 7.0 - 7.1 ppm

-

Integration: 1H

-

Multiplicity: Doublet (d)

-

Coupling Constant (J): ~8.5-9.0 Hz (ortho coupling to H-6) Causality: This proton is the most shielded of the aromatic protons. It is ortho to the strongly electron-donating piperidinyl group, which significantly increases electron density at this position, shifting its signal upfield. It shows a clear doublet due to ortho-coupling with H-6.

-

Aliphatic Piperidinyl Protons (Hα, Hβ, Hγ)

The ten protons of the piperidine ring will appear in the upfield, aliphatic region of the spectrum. Due to the chair conformation of the piperidine ring, the signals are often broad or complex multiplets at room temperature.

-

Protons Hα (adjacent to Nitrogen):

-

Predicted Chemical Shift (δ): 3.2 - 3.4 ppm

-

Integration: 4H

-

Multiplicity: Broad multiplet (m) Causality: These protons are directly attached to carbons bonded to the electronegative nitrogen atom, causing them to be the most deshielded of the aliphatic protons.

-

-

Protons Hβ and Hγ (remote from Nitrogen):

-

Predicted Chemical Shift (δ): 1.6 - 1.8 ppm

-

Integration: 6H

-

Multiplicity: Broad multiplet (m) Causality: These protons are further from the influence of the nitrogen and the aromatic ring, and thus resonate in the typical aliphatic C-H region. The signals for Hβ and Hγ often overlap into a single, complex multiplet.

-

Summary of Predicted 1H NMR Data

The following table summarizes the predicted spectral data for this compound in CDCl₃.

| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s), J (Hz) |

| H-CHO | 9.8 - 9.9 | 1H | s | - |

| H-2 | 8.0 - 8.1 | 1H | d | J₂‚₆ ≈ 2.0 |

| H-6 | 7.8 - 7.9 | 1H | dd | J₆‚₅ ≈ 8.5-9.0, J₆‚₂ ≈ 2.0 |

| H-5 | 7.0 - 7.1 | 1H | d | J₅‚₆ ≈ 8.5-9.0 |

| Hα | 3.2 - 3.4 | 4H | m | - |

| Hβ, Hγ | 1.6 - 1.8 | 6H | m | - |

Self-Validating Experimental Protocol for 1H NMR Analysis

To obtain high-quality, reproducible data for structural confirmation, adherence to a standardized protocol is paramount. This protocol is designed to be self-validating by ensuring sample purity, instrument calibration, and proper data processing.

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];

}

Figure 2: Standardized workflow for acquiring a high-resolution 1H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound. The sample should be a dry, yellow solid.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry glass vial.

-

Add a small drop of tetramethylsilane (TMS) to serve as the internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Transfer the resulting solution into a 5 mm NMR tube, ensuring a minimum liquid height of 4-5 cm to be within the detector coil range.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

-

Shim the magnetic field by adjusting the shim coils. The goal is to maximize the field homogeneity, which is validated by observing a sharp, symmetrical solvent peak with minimal distortion.

-

-

Data Acquisition:

-

Set appropriate acquisition parameters for a quantitative 1H spectrum. Key parameters include:

-

Pulse Angle: A 30° or 45° pulse is typical to avoid saturation.

-

Acquisition Time: 2-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 2-5 seconds between pulses is essential to allow for full proton relaxation, ensuring that peak integrations are accurate.

-

Number of Scans: 16 to 64 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

-

-

Initiate the acquisition to collect the Free Induction Decay (FID) signal.

-

-

Data Processing and Analysis:

-

Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Apply a baseline correction algorithm to remove any remaining baseline distortions.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

-

Integrate all signals. The relative integration values should correspond to the number of protons responsible for each signal (e.g., 1:1:1:4:6).

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Conclusion

The provides a wealth of structural information that is readily interpretable. The distinct signals for the aldehydic, aromatic, and aliphatic protons, each influenced by the unique electronic environment created by the substituents, allow for unambiguous confirmation of the molecule's identity. By following the detailed protocol outlined in this guide, researchers can reliably obtain high-quality spectra for this and related compounds, ensuring data integrity and advancing their research in drug discovery and organic synthesis.

References

13C NMR assignment for 3-Nitro-4-(piperidin-1-yl)benzaldehyde

An In-Depth Technical Guide to the ¹³C NMR Assignment of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. This guide offers a comprehensive analysis and predicted assignment of the ¹³C NMR spectrum for this compound, a substituted aromatic compound with significant interest in medicinal chemistry and organic synthesis. The presence of three distinct substituents on the benzaldehyde core—a strongly electron-withdrawing nitro group, a moderately electron-withdrawing aldehyde group, and an electron-donating piperidinyl group—creates a unique electronic environment, making the precise assignment of its ¹³C NMR signals a non-trivial and instructive exercise. This document will detail the predicted chemical shifts for each carbon atom, underpinned by a thorough discussion of substituent effects and referencing established NMR principles.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR assignments, the carbon atoms of this compound are numbered as illustrated in the diagram below.

Figure 1: Molecular structure and carbon numbering scheme for this compound.

Predicted ¹³C NMR Chemical Shift Assignments

The prediction of ¹³C NMR chemical shifts is based on the principle of additivity of substituent chemical shifts (SCS) and an understanding of the electronic effects (inductive and resonance) exerted by each substituent on the benzene ring and the piperidinyl moiety.

Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons are influenced by the interplay of the electron-donating piperidinyl group and the electron-withdrawing nitro and aldehyde groups.

-

C1 (ipso- to aldehyde): This carbon is attached to the electron-withdrawing aldehyde group, which will cause a downfield shift. The base value for benzene is approximately 128.5 ppm. The aldehyde group typically shifts the ipso carbon downfield. We predict this signal to be in the range of 136-139 ppm .

-

C2 and C6: These carbons are ortho and meta to the other substituents, respectively. C2 is ortho to the aldehyde group and meta to the piperidinyl group. C6 is ortho to the aldehyde group and meta to the nitro group. Due to the electron-withdrawing nature of the aldehyde and nitro groups, both C2 and C6 will be deshielded. However, their chemical environments are not identical, and they are expected to have distinct signals. C6 will likely be more deshielded due to the proximity of the nitro group. We predict C2 to be in the range of 129-132 ppm and C6 in the range of 134-137 ppm .

-

C3 (ipso- to nitro): This carbon is directly attached to the strongly electron-withdrawing nitro group, leading to significant deshielding. The ipso-carbon attached to a nitro group typically appears in the range of 145-150 ppm[1]. Therefore, C3 is predicted to be in the range of 147-150 ppm .

-

C4 (ipso- to piperidinyl): This carbon is attached to the electron-donating piperidinyl group. The nitrogen atom's lone pair can donate electron density to the aromatic ring through resonance, causing an upfield shift (shielding) of the ipso-carbon. We predict this signal to be in the range of 150-155 ppm . The deshielding effect from the adjacent nitro group will also influence this shift.

-

C5: This carbon is ortho to the piperidinyl group and meta to the aldehyde and nitro groups. The electron-donating effect of the piperidinyl group will cause some shielding at the ortho position. We predict this signal to be in the range of 115-120 ppm .

Aldehyde Carbon (C7)

The carbonyl carbon of an aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl bond. For aromatic aldehydes, this signal typically appears in the range of 190-200 ppm[2][3]. Therefore, C7 is predicted to be in the range of 190-195 ppm .

Piperidinyl Carbons (Cα, Cβ, Cγ)

The chemical shifts of the piperidine ring carbons are influenced by their proximity to the nitrogen atom and the electronic effects of the N-aryl substituent.

-

Cα (alpha-carbons): These two carbons are directly attached to the nitrogen atom and are thus the most deshielded of the piperidinyl carbons. In N-arylpiperidines, the α-carbons typically resonate in the range of 50-55 ppm. We predict the signal for Cα to be in the range of 52-56 ppm .

-

Cβ (beta-carbons): These two carbons are one bond further from the nitrogen atom. Their chemical shift is expected to be further upfield compared to the α-carbons. A typical range for the β-carbons in N-substituted piperidines is 25-30 ppm. We predict the signal for Cβ to be in the range of 25-28 ppm .

-

Cγ (gamma-carbon): This carbon is the furthest from the nitrogen atom and is expected to be the most shielded of the piperidinyl carbons. Its chemical shift is generally observed in the range of 23-26 ppm. We predict the signal for Cγ to be in the range of 23-26 ppm .

Summary of Predicted ¹³C NMR Assignments

The predicted chemical shifts for all unique carbon atoms in this compound are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |

| C7 (CHO) | 190-195 | d |

| C4 | 150-155 | s |

| C3 | 147-150 | s |

| C1 | 136-139 | s |

| C6 | 134-137 | d |

| C2 | 129-132 | d |

| C5 | 115-120 | d |

| Cα | 52-56 | t |

| Cβ | 25-28 | t |

| Cγ | 23-26 | t |

Table 1: Predicted ¹³C NMR chemical shifts and expected multiplicities for this compound.

Experimental Protocol for ¹³C NMR Spectral Acquisition

The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 20-30 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters (for a 400 MHz Spectrometer)

-

Nucleus: ¹³C

-

Frequency: Approximately 100 MHz

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C)

Advanced NMR Techniques for Structural Verification

To unequivocally confirm the predicted assignments, a suite of two-dimensional (2D) NMR experiments should be employed.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT spectroscopy is invaluable for determining the number of protons attached to each carbon atom.[4][5][6][7][8]

-

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

-

DEPT-90: Shows signals for only CH carbons.

-

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

By comparing the standard ¹³C spectrum with the DEPT spectra, the signals for the aromatic CH carbons (C2, C5, C6) and the piperidinyl CH₂ carbons (Cα, Cβ, Cγ) can be definitively identified. Quaternary carbons (C1, C3, C4) will be absent in all DEPT spectra.

Figure 2: Workflow for comprehensive ¹³C NMR assignment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence)

These 2D experiments correlate the chemical shifts of carbons with their directly attached protons.[9][10][11] This would allow for the unambiguous assignment of each protonated carbon by identifying the corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between carbons and protons that are two or three bonds apart.[9][10][11][12][13] This is particularly useful for assigning quaternary carbons, which do not have directly attached protons. For instance, the aldehyde proton (on C7) should show a correlation to C1. The protons on C2 and C6 should show correlations to C1, C3, and C4, helping to confirm their assignments.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to exhibit eleven distinct signals, reflecting the asymmetry of the molecule. The chemical shifts are governed by the complex interplay of the electronic properties of the aldehyde, nitro, and piperidinyl substituents. While the predictions provided in this guide are based on well-established principles of NMR spectroscopy, definitive assignment requires a comprehensive suite of 1D and 2D NMR experiments. The methodologies and predicted values herein serve as a robust framework for researchers and scientists engaged in the synthesis and characterization of this and structurally related compounds.

References

-

Nanalysis Corp. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Fiveable. DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

CEITEC. Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer). Retrieved from [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

Scribd. HMQC and HMBC. Retrieved from [Link]

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]_ aldehydes_ketones_aromatic.htm

-

Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

Canadian Journal of Chemistry. The 13C nmr spectra of C-nitrosoarenes. Retrieved from [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products. Retrieved from [Link]

-

Wired Chemist. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]

-

University of Puget Sound. 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

Veer Narmad South Gujarat University. 13C NMR spectroscopy. Retrieved from [Link]

-

University of Regensburg. Chemical shifts. Retrieved from [Link]

-

The Journal of Chemical Physics. Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

ResearchGate. The numbering system used in piperine derivatives for 1 H and 13 C NMR analysis. Retrieved from [Link]

-

Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

University of Wisconsin-Madison. 13C-NMR. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

mass spectrum fragmentation of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

An In-Depth Technical Guide to the Mass Spectrum Fragmentation of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Foreword: Decoding Molecular Fingerprints

In the landscape of modern drug discovery and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The ability to precisely determine a compound's mass and deduce its structure from fragmentation patterns is fundamental to confirming identity, identifying impurities, and understanding metabolic pathways. This guide provides a specialized, in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of this compound (Molecular Formula: C₁₂H₁₄N₂O₃, Molecular Weight: 234.25 g/mol ).[1][2][3]

Our objective extends beyond a mere cataloging of spectral peaks. We will dissect the fragmentation logic, exploring the interplay between the molecule's distinct functional groups—the aromatic aldehyde, the ortho-nitro substituent, and the piperidine moiety. This document is structured to provide researchers, scientists, and drug development professionals with a predictive framework and a practical experimental approach, grounded in the principles of chemical reactivity and ion stability.

The Architecture of Fragmentation: A Predictive Analysis

Under electron ionization (EI), a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular ion (M•⁺).[4] This radical cation is unstable and rapidly undergoes a series of fragmentation and rearrangement reactions to yield a unique pattern of daughter ions. The most stable molecular ions are typically derived from aromatic and conjugated systems.[5] For this compound, the molecular ion peak is expected at an m/z of 234.

The fragmentation cascade is not random; it is governed by the inherent chemical properties of the functional groups present. We will explore the primary fragmentation pathways driven by the aldehyde, nitro, and piperidine groups.

Pathway A: Fragmentation Driven by the Benzaldehyde Moiety

The aromatic aldehyde group provides predictable cleavage points adjacent to the carbonyl.[6]

-

Loss of a Hydrogen Radical (M-1): A very common fragmentation for aldehydes is the cleavage of the C-H bond of the aldehyde group, resulting in a stable acylium ion. This yields a prominent peak at m/z 233 .[7][8]

-

Loss of the Formyl Radical (M-29): Cleavage of the bond between the benzene ring and the carbonyl group results in the loss of the entire •CHO group (29 Da), leading to a fragment at m/z 205 .[7][8]

-

Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen radical, the resulting acylium ion ([M-H]⁺) can subsequently lose a neutral carbon monoxide molecule (28 Da). This pathway would also lead to the ion at m/z 205 ([M-H-CO]⁺).

Pathway B: The Influence of the Nitro Group

Nitroaromatic compounds exhibit highly characteristic fragmentation patterns involving the nitro group itself.[9]

-

Loss of Nitrogen Dioxide (M-46): A major fragmentation pathway is the direct loss of a nitrogen dioxide radical (•NO₂, 46 Da) from the molecular ion. This produces a significant fragment ion at m/z 188 .[10]

-

Loss of Nitric Oxide (M-30): The molecular ion can also lose a neutral nitric oxide molecule (•NO, 30 Da), often involving a rearrangement, to produce an ion at m/z 204 .[10][11]

Pathway C: Piperidine Ring Fragmentation

The piperidine ring, as a cyclic amine, introduces several complex and diagnostic fragmentation routes. Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, is a dominant mechanism for amines as it leads to the formation of a stable iminium ion.[6][12]

-

Alpha-Cleavage and Ring Fission: The initial ionization can occur on the piperidine nitrogen. Subsequent α-cleavage within the ring can lead to the loss of various neutral fragments. A common loss from piperidine derivatives is C₂H₄ (ethylene, 28 Da) or C₃H₆ (propene, 42 Da) through ring-opening mechanisms.

-

Formation of a Stable Iminium Ion: A key fragmentation pathway for N-substituted piperidines is the cleavage of the C-N bond connecting the piperidine to the aromatic ring. However, a more dominant pathway often involves fragmentation of the piperidine ring itself, initiated by α-cleavage, to generate resonance-stabilized iminium cations.[12]

Pathway D: The "Ortho Effect" - A Proximity-Induced Rearrangement

The ortho positioning of the nitro and piperidine groups can facilitate unique rearrangement reactions, a phenomenon known as the "ortho effect."[13] In this case, an oxygen atom from the nitro group can abstract a hydrogen atom from one of the α-carbons of the piperidine ring via a six-membered transition state. This is followed by the elimination of a hydroxyl radical (•OH, 17 Da), leading to a characteristic fragment ion at m/z 217 .

The interplay of these pathways results in a complex but interpretable mass spectrum. The following diagram illustrates the primary proposed fragmentation routes from the molecular ion.

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Key Diagnostic Ions

The following table consolidates the predicted key fragment ions, their mass-to-charge ratio (m/z), and the fragmentation event that leads to their formation. This table serves as a quick reference for interpreting an acquired mass spectrum.

| m/z Value | Proposed Formula of Ion | Significance and Fragmentation Pathway |

| 234 | [C₁₂H₁₄N₂O₃]•⁺ | Molecular Ion (M•⁺) |

| 233 | [C₁₂H₁₃N₂O₃]⁺ | Loss of a hydrogen radical (•H) from the aldehyde group.[6][7] |

| 217 | [C₁₂H₁₃N₂O₂]⁺ | Loss of a hydroxyl radical (•OH) via an "ortho effect" rearrangement.[13] |

| 205 | [C₁₁H₁₅N₂O₂]⁺ | Loss of a formyl radical (•CHO) from the aldehyde group.[8] |

| 204 | [C₁₂H₁₄N₁O₂]⁺ | Loss of nitric oxide (•NO) from the nitro group.[9][10] |

| 188 | [C₁₂H₁₄N₁O₁]⁺ | Loss of nitrogen dioxide (•NO₂) from the nitro group.[9][10] |

Experimental Protocol: A Self-Validating Workflow for GC-MS Analysis

This protocol outlines a robust, self-validating methodology for acquiring the electron ionization mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

Analyte: this compound, >97% purity

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-MS grade

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

-

Pipettes: Calibrated micropipettes

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of DCM in a clean glass vial.

-

Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by transferring 10 µL of the stock into 990 µL of DCM in an autosampler vial.

-

Solvent Blank: Prepare a vial containing only DCM to be run prior to the sample to ensure system cleanliness.

-

Validation Check: Ensure complete dissolution of the analyte. The solution should be clear.

Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

-

Gas Chromatograph (GC)

-

Injection Port: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program:

-

Initial Temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer (MS)

-

Ionization Mode: Electron Ionization (EI).[4]

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

Data Acquisition and Analysis Workflow

The following workflow ensures data integrity and accurate interpretation.

References

- 1. This compound | C12H14N2O3 | CID 2737076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision-induced dissociation | Semantic Scholar [semanticscholar.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FTIR Analysis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted analysis based on the known characteristic absorption frequencies of its constituent functional groups. Detailed experimental protocols for obtaining an FTIR spectrum of a solid sample are also provided.

Molecular Structure and Functional Groups

This compound is an organic compound with the molecular formula C₁₂H₁₄N₂O₃. Its structure incorporates several key functional groups that give rise to a characteristic infrared spectrum:

-

Aromatic Nitro Group (-NO₂): Attached to the benzene ring, this group produces strong and distinct absorption bands.

-

Aromatic Aldehyde (-CHO): The carbonyl group (C=O) and the adjacent C-H bond have characteristic stretching vibrations.

-

Substituted Benzene Ring: The aromatic ring itself exhibits characteristic C=C stretching and C-H bending vibrations.

-

Tertiary Amine (Piperidinyl Group): The piperidine ring, a saturated heterocycle, is attached to the benzene ring via a C-N bond and contains multiple C-H bonds.

The analysis of the FTIR spectrum allows for the confirmation of the presence and integrity of these functional groups, making it a crucial tool for the structural elucidation and quality control of this compound.

Below is a diagram illustrating the molecular structure and highlighting the key functional groups of this compound.

Caption: Molecular structure with key functional groups.

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. The wavenumber ranges are based on established data for similar functional groups in other molecules.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950-2840 | Medium | C-H Stretch | Aliphatic C-H (Piperidine) |

| 2830-2695 | Medium | C-H Stretch (often appears as two bands) | Aldehyde C-H |

| 1710-1685 | Strong | C=O Stretch | Aromatic Aldehyde |

| 1600-1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1550-1475 | Strong | Asymmetric N-O Stretch | Aromatic Nitro Group |

| 1500-1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1470-1440 | Medium | CH₂ Scissoring | Piperidine Ring |

| 1360-1290 | Strong | Symmetric N-O Stretch | Aromatic Nitro Group |

| 1300-1150 | Medium | C-N Stretch | Aryl-N (Piperidine) |

| 900-675 | Strong | C-H Out-of-Plane Bend ("oop") | Substituted Aromatic Ring |

Table based on characteristic vibrational frequencies from multiple sources.[1][2][3][4][5][6]

Interpretation Notes:

-

Aldehyde Peaks: A strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group.[7][8] The presence of one or two medium peaks around 2720 cm⁻¹ and 2820 cm⁻¹ is highly characteristic of the aldehyde C-H stretch and helps distinguish it from other carbonyl compounds like ketones.[1][9]

-

Nitro Group Peaks: The two strong bands for the nitro group's asymmetric and symmetric stretching are very prominent and are key identifiers for this functional group.[2][10]

-

Aromatic and Piperidine C-H Stretches: The region between 3100 cm⁻¹ and 2800 cm⁻¹ will contain multiple peaks. Those above 3000 cm⁻¹ are typically from the aromatic C-H bonds, while those below are from the aliphatic C-H bonds of the piperidine ring.[3][4]

-

Fingerprint Region: The region below 1500 cm⁻¹ is complex and contains many overlapping peaks, including C-C and C-N stretching, and various bending vibrations.[11] This "fingerprint region" is unique to the molecule as a whole.

Experimental Protocols

To obtain an FTIR spectrum of solid this compound, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

This is a traditional transmission method that involves dispersing the sample in a matrix of dry KBr powder and pressing it into a transparent pellet.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven

-

Spatula and analytical balance

-

Drying oven or desiccator

Procedure:

-

Drying: Dry the spectroscopy-grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum.[12][13] Allow it to cool in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 200-250 mg of the dried KBr.[14][15]

-

Grinding and Mixing: First, grind the sample in the agate mortar to a fine powder. Then, add the KBr and gently but thoroughly mix the two powders for about a minute until a homogeneous mixture is obtained.[12][16]

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[14][16] A vacuum can be applied to the die to remove trapped air and moisture, resulting in a more transparent pellet.[14]

-

Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Before running the sample, run a background spectrum using a pure KBr pellet or an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

ATR is a more modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.[17][18]

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

Procedure:

-

Background Collection: Before analyzing the sample, record a background spectrum with a clean, empty ATR crystal. This will subtract any signals from the crystal itself and the surrounding atmosphere.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.

-

Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal surface. Good contact is essential for a high-quality spectrum.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample over the desired range (e.g., 4000-650 cm⁻¹). The usable range might be limited by the type of ATR crystal.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

The following diagram illustrates the general workflow for FTIR analysis.

Caption: General workflow for FTIR analysis of a solid sample.

Conclusion

FTIR spectroscopy is an invaluable, rapid, and non-destructive technique for the structural characterization of this compound. By analyzing the positions, intensities, and shapes of the absorption bands in the infrared spectrum, researchers can confirm the presence of the key aldehyde, nitro, and piperidinyl functional groups. While an experimental spectrum is not publicly available, a predictive analysis based on known group frequencies provides a strong foundation for interpreting future experimental data. The detailed protocols for both KBr pellet and ATR methods offer practical guidance for obtaining high-quality spectra in a laboratory setting.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. terrificscience.org [terrificscience.org]

- 12. shimadzu.com [shimadzu.com]

- 13. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 14. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 17. mt.com [mt.com]

- 18. azom.com [azom.com]

Technical Guide: Mechanism of Action for 3-Nitro-4-(piperidin-1-yl)benzaldehyde Derivatives as Dihydrofolate Reductase Inhibitors

For Researchers, Scientists, and Drug Development Professionals